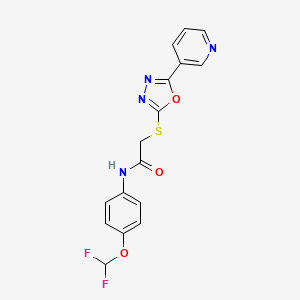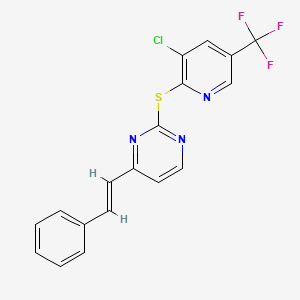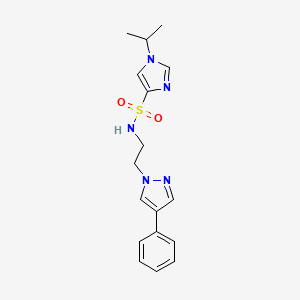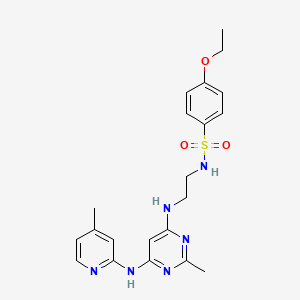![molecular formula C9H12O3 B2868897 1,9-Dioxaspiro[5.5]undec-2-en-4-one CAS No. 1342496-28-9](/img/structure/B2868897.png)
1,9-Dioxaspiro[5.5]undec-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dioxaspiro[5.5]undec-2-en-4-one is an organic compound with the CAS Number: 1342496-28-9 . It has a molecular weight of 168.19 . The IUPAC name for this compound is also this compound . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.19 . It is typically available in powder form . The storage temperature and other physical properties might vary depending on the specific conditions and requirements .Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibitory Activity
Spiroundecane(ene) derivatives, including structures related to 1,9-Dioxaspiro[5.5]undec-2-en-4-one, have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus integrase (IN). These derivatives have shown promising activity by inhibiting both the 3'-processing and strand transfer reactions catalyzed by IN. The studies suggest that the undecane core with at least one furan moiety is preferred for inhibiting IN, indicating the potential for further design of therapeutically relevant analogues based on this chemotype (Shults et al., 2007).
Pheromone Activity
This compound derivatives have also been studied for their pheromone activity, particularly in the olive fruit fly. The major component of the female sex attractant pheromone blend of Dacus oleae (Gmelin) has been found to be released as a racemate. Laboratory and field tests have demonstrated sex-specific activity, with males responding only to one enantiomer as a sex attractant, while females responded to the opposite enantiomer, indicating its role as a short-range arrestant and possibly as an aphrodisiac during mating (Haniotakis et al., 1986).
Organic Synthesis and Natural Product Derivatives
Derivatives of this compound have been utilized in the synthesis of complex natural products and intermediates. For example, the synthesis of nine-membered ring diterpenoids and optically active 1-oxaspiro[2.8]undecenone derivatives has been achieved, showcasing the utility of these spiro compounds in the stereoselective construction of organic molecules (Hirota et al., 1990).
Chemical Ecology
In chemical ecology, the synthesis and study of this compound derivatives have provided insights into pheromone biosynthesis in the olive fruit fly. The double labeling from [18O2]-dioxygen into 1,7-dioxaspiro[5.5]undecane has implicated monooxygenase-mediated processes in the assembly of the sex pheromone, revealing the complexity of its biosynthesis (Fletcher et al., 2002).
Anticonvulsant Activity
Moreover, certain this compound derivatives have been synthesized and evaluated for their potential anticonvulsant activity. These studies contribute to the understanding of structure-activity relationships and offer insights into the design of new therapeutic agents (Madaiah et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,9-dioxaspiro[5.5]undec-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBHZSKCCKTAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)

![4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2868821.png)
![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)
![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)

